REACTION_CXSMILES
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[Br:1][C:2]1[N:3]=[C:4]([O:9][CH3:10])[C:5]([NH2:8])=[N:6][CH:7]=1.[Cl:11][C:12]1[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][C:13]=1[S:19](Cl)(=[O:21])=[O:20]>>[Br:1][C:2]1[N:3]=[C:4]([O:9][CH3:10])[C:5]([NH:8][S:19]([C:13]2[CH:14]=[CH:15][CH:16]=[C:17]([Cl:18])[C:12]=2[Cl:11])(=[O:21])=[O:20])=[N:6][CH:7]=1
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Name
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|
Quantity
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0.1 g
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Type
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reactant
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Smiles
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BrC=1N=C(C(=NC1)N)OC
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Name
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|
Quantity
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0.2 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1Cl)S(=O)(=O)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Prepared by the method of Example 1 (reaction performed at room temperature)
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Name
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|
Type
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|
Smiles
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BrC=1N=C(C(=NC1)NS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |